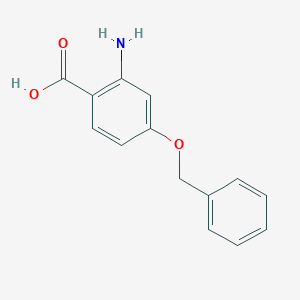

2-Amino-4-(benzyloxy)benzoic acid

Vue d'ensemble

Description

2-Amino-4-(benzyloxy)benzoic acid: is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid, featuring an amino group at the second position and a benzyloxy group at the fourth position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(benzyloxy)benzoic acid typically involves the following steps:

Nitration and Reduction: The starting material, 4-(benzyloxy)benzoic acid, undergoes nitration to introduce a nitro group at the second position. This is followed by reduction of the nitro group to an amino group using reducing agents such as tin in hydrochloric acid or iron in acetic acid.

Hydrolysis: The ester group of the intermediate product is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The benzyloxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to an alkyl group using hydrogenation in the presence of a catalyst.

Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by nucleophiles like phenols or amines.

Major Products:

Oxidation: 2-Carboxy-4-(benzyloxy)benzoic acid.

Reduction: 2-Alkyl-4-(benzyloxy)benzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 2-Amino-4-(benzyloxy)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine: While not a drug itself, derivatives of this compound may exhibit pharmacological properties and are investigated for their potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Amino-4-(benzyloxy)benzoic acid depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the structure of the derivative and its intended use.

Comparaison Avec Des Composés Similaires

2-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

2-Amino-4-chlorobenzoic acid: Similar structure but with a chloro group instead of a benzyloxy group.

2-Amino-4-nitrobenzoic acid: Similar structure but with a nitro group instead of a benzyloxy group.

Uniqueness: 2-Amino-4-(benzyloxy)benzoic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions in chemical and biological systems. This group can also be modified to introduce further functional groups, making it a versatile intermediate in organic synthesis.

Activité Biologique

2-Amino-4-(benzyloxy)benzoic acid (commonly referred to as 2-A-4-BBA) is an aromatic compound notable for its unique structural features, including an amino group and a benzyloxy substituent. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This article consolidates current research findings, case studies, and data tables related to the biological activity of 2-A-4-BBA.

Chemical Structure and Properties

The chemical formula of this compound is C15H15NO3, with a molecular weight of 271.27 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidity and reactivity in biological systems. Its structural formula is represented as follows:

Anti-inflammatory Properties

Research indicates that 2-A-4-BBA exhibits anti-inflammatory properties , likely through modulation of peroxisome proliferator-activated receptors (PPARs). PPARs are critical in regulating lipid metabolism and inflammatory responses. Studies have shown that compounds interacting with PPARα can ameliorate inflammation and vascular leakage, which are significant in various pathological conditions such as diabetic retinopathy (DR) .

Mechanism of Action:

- PPAR Agonism: Computational modeling suggests that 2-A-4-BBA has favorable binding interactions with PPARα, indicating its potential as a therapeutic agent against inflammatory diseases .

- Cellular Response: In vitro assays have demonstrated that derivatives of this compound can induce target gene expression associated with PPAR activation, leading to reduced inflammatory markers .

Neuroprotective Effects

The structural characteristics of 2-A-4-BBA suggest it may interact with biological targets involved in neurodegenerative diseases. While specific mechanisms remain under investigation, preliminary studies indicate potential neuroprotective effects against oxidative stress and apoptosis in neuronal cells .

Study on Diabetic Retinopathy

A notable study evaluated the effects of a related compound (A91), which shares structural similarities with 2-A-4-BBA, on diabetic retinopathy. The study found that systemic administration significantly reduced retinal vascular leakage in diabetic rats, suggesting that compounds within this chemical class could be beneficial for treating retinal complications associated with diabetes .

Comparison of Similar Compounds

The following table compares 2-A-4-BBA with structurally similar compounds regarding their biological activities:

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Exhibits anti-inflammatory properties; PPARα agonist |

| 4-(Benzyloxy)benzoic Acid | Structure | Lacks amino group; primarily used as a coupling agent |

| 3-Amino-4-(benzyloxy)benzoic Acid | Structure | Different amino position; potential variations in activity |

| Ethyl 4-((methoxycarbonyl)amino)benzoate | Structure | Contains an ethyl ester; different solubility profile |

Propriétés

IUPAC Name |

2-amino-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYFFDOJVAUACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634886 | |

| Record name | 2-Amino-4-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528872-40-4 | |

| Record name | 2-Amino-4-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.